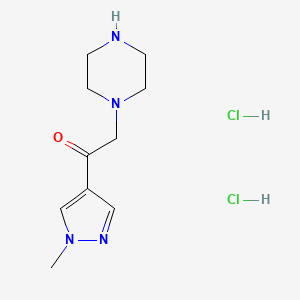

1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

説明

“1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride” is a chemical compound with the CAS Number: 1354951-78-2 . It has a molecular weight of 281.18 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib, has been synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4O.2ClH/c1-13-7-9(6-12-13)10(15)8-14-4-2-11-3-5-14;;/h6-7,11H,2-5,8H2,1H3;2*1H .科学的研究の応用

Pain Management

1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has been identified as a σ1 receptor (σ1R) antagonist and a clinical candidate for pain management. Notable for its high aqueous solubility and high permeability in Caco-2 cells, this compound shows promising antinociceptive properties in mouse models (Díaz et al., 2020).

Antibacterial and Biofilm Inhibition

The compound has shown significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. It also demonstrates excellent biofilm inhibition activities, potentially more effective than the reference drug Ciprofloxacin (Mekky & Sanad, 2020).

Anti-inflammatory Activity

Research has identified the anti-inflammatory potential of this compound. It exhibited significant in-vitro anti-inflammatory activity, as evidenced by membrane stabilization studies and in-vivo anti-inflammatory activity in rat models (Ahmed et al., 2017).

Neuroprotective Activities

Derivatives of this compound have been investigated for their neuroprotective activities. Some derivatives showed significant protective effects against cellular damage in rat models and potential for treating cerebral ischemic stroke (Gao et al., 2022).

Synthesis and Characterization

The compound has been synthesized and characterized in various studies, contributing to the understanding of its molecular structure and potential reactivity behavior (Lv et al., 2013).

Antimicrobial Activity

Azole-containing derivatives of this compound have demonstrated moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).

Antitumor Activity

Research has explored the potential antitumor activity of piperazine-based derivatives, examining their effects on tumor DNA methylation processes (Hakobyan et al., 2020).

Manufacturing Improvements

A new manufacturing procedure for cetirizine dihydrochloride, involving an intermediate closely related to this compound, has been developed for more efficient production (Reiter et al., 2012).

Safety and Hazards

作用機序

1-Methyl-1H-pyrazol-4-yl

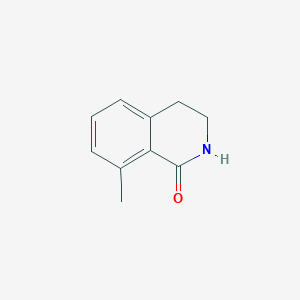

This is a common moiety in many bioactive compounds . For example, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Piperazin-1-yl

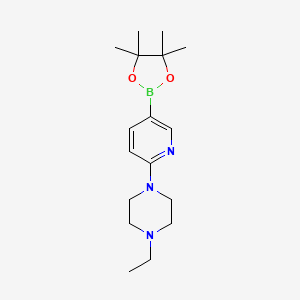

This is also a common moiety in many bioactive compounds. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity against several cell lines .特性

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-13-7-9(6-12-13)10(15)8-14-4-2-11-3-5-14;;/h6-7,11H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFENBELBNDDKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

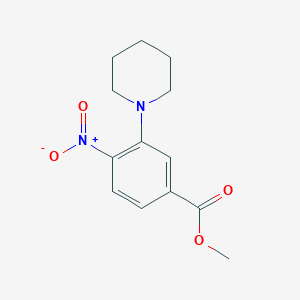

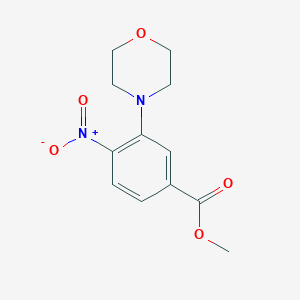

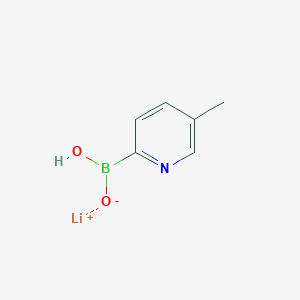

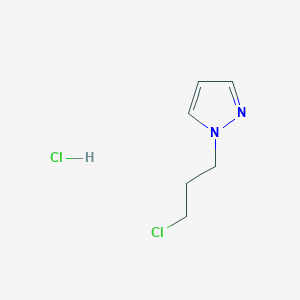

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)

![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)